Pcna-I1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proliferating cell nuclear antigen inhibitor 1 (PCNA-I1) is a small molecule inhibitor that targets the proliferating cell nuclear antigen (PCNA). PCNA is a crucial protein involved in DNA replication and repair, making it an attractive target for cancer therapy. This compound binds directly to PCNA, stabilizing its trimer structure and reducing chromatin-associated PCNA, which selectively inhibits tumor cell growth and induces apoptosis .
Mechanism of Action
Target of Action
Pcna-I1 primarily targets the Proliferating Cell Nuclear Antigen (PCNA), a protein that plays a crucial role in DNA replication and repair . PCNA forms a homotrimeric ring that encircles replicating DNA and is bound by DNA polymerases to add processivity to cellular DNA synthesis . In addition, PCNA acts as a scaffold to recruit DNA repair and chromatin remodeling proteins to replicating DNA via its interdomain connecting loop (IDCL) .
Mode of Action
This compound interacts with PCNA by binding at the interface between PCNA monomers . This binding stabilizes the homotrimer structure of PCNA and may interfere with protein-protein interactions . Each PCNA monomer interacts with its neighbor by a β-sheet extension, mediated by a β-dimer interface that comprises an extensive hydrogen-bonding network, hydrophobic contacts, and a salt bridge .
Biochemical Pathways
This compound affects several biochemical pathways related to DNA replication and repair. By stabilizing the PCNA trimer structure, this compound reduces the association of PCNA with chromatin . This action inhibits DNA replication and repair processes that rely on PCNA’s role as a sliding clamp during DNA synthesis, a polymerase switch factor, and a recruitment factor . The compound also affects the recruitment of key viral and cellular factors to viral DNA, inhibiting viral DNA synthesis and coupled processes .
Pharmacokinetics
The compound has been shown to inhibit cell growth in a dose-dependent manner , suggesting that it is absorbed and distributed within cells to exert its effects
Result of Action
This compound has been shown to induce DNA damage and apoptosis in cells . It also enhances the DNA damage and apoptosis triggered by DNA damaging agents . Furthermore, this compound treatment results in reduced DNA replication, late gene expression, and virus production .
Action Environment
It is known that various endogenous and environmental mutagenic factors can influence the function of pcna and thus potentially affect the action of this compound . These factors include reactive free radicals such as the hydroxyl radical, nitric oxide, and superoxide anion, as well as environmental factors like ultraviolet B radiation, ionizing radiation, and chemicals .
Biochemical Analysis
Biochemical Properties
PCNA-I1 selectively binds to the PCNA trimer, stabilizing its structure . This interaction reduces chromatin-associated PCNA, thereby inhibiting tumor cell growth . The binding of this compound occurs at the interfaces of two PCNA monomers .
Cellular Effects
This compound has been shown to selectively inhibit the growth of tumor cells and induce apoptosis . It also enhances the cell growth inhibition induced by DNA damaging agents .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding directly to PCNA, stabilizing the PCNA trimer structure, and reducing chromatin-associated PCNA . This leads to inhibition of tumor cell growth and induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to maintain its inhibitory effects on cell growth, suggesting stability of the compound
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been detailed in the available literature, the compound has been shown to inhibit tumor cell growth in a dose-dependent manner .
Metabolic Pathways
Given its interaction with PCNA, it is likely involved in pathways related to DNA replication and repair .
Subcellular Localization
The subcellular localization of this compound is likely to be in the nucleus, given its interaction with PCNA, a nuclear protein
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PCNA-I1 involves several steps, including the formation of hydrazonomethyl-hydroxy scaffolds. The key steps include:
Formation of Hydrazonomethyl-Hydroxy Scaffolds: This involves the reaction of hydrazine derivatives with aldehydes or ketones to form hydrazones.
Cyclization: The hydrazones undergo cyclization to form the desired scaffold structures.
Functionalization: The scaffolds are further functionalized to enhance their binding affinity and selectivity towards PCNA.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This includes scaling up the reaction conditions, optimizing the use of reagents, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
PCNA-I1 primarily undergoes:
Substitution Reactions: Involving the replacement of functional groups to enhance its binding affinity.
Cyclization Reactions: To form the core scaffold structures.
Functionalization Reactions: To introduce specific functional groups that improve its pharmacological properties.
Common Reagents and Conditions
Hydrazine Derivatives: Used in the formation of hydrazones.
Aldehydes and Ketones: React with hydrazine derivatives to form hydrazones.
Cyclization Agents: Facilitate the formation of cyclic structures.
Functionalization Reagents: Introduce specific functional groups to enhance binding affinity.
Major Products Formed
The major products formed from these reactions are various analogs of this compound, each with different functional groups that enhance their binding affinity and selectivity towards PCNA .
Scientific Research Applications
PCNA-I1 has several scientific research applications, particularly in the field of cancer therapy:
Cancer Therapy: This compound selectively inhibits tumor cell growth and induces apoptosis in various cancer cell lines, including prostate and lung cancer cells
DNA Damage and Repair Studies: This compound is used to study the effects of DNA damage and repair mechanisms, as it inhibits the repair of DNA double-strand breaks and the removal of cyclobutane pyrimidine dimers.
Combination Therapy: This compound is used in combination with DNA-damaging agents to enhance their efficacy in inhibiting tumor cell growth.
Comparison with Similar Compounds
PCNA-I1 is part of a class of compounds known as PCNA inhibitors. Similar compounds include:
Uniqueness of this compound
This compound is unique in its ability to bind directly to the interface between PCNA monomers, stabilizing the homotrimer structure and reducing chromatin-associated PCNA. This unique binding mode allows this compound to selectively inhibit tumor cell growth and induce apoptosis, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-[(E)-(1-hydroxynaphthalen-2-yl)methylideneamino]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-8-9-22-16(11)17(21)19-18-10-13-7-6-12-4-2-3-5-14(12)15(13)20/h2-10,20H,1H3,(H,19,21)/b18-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWTWRNHYZNWNW-VCHYOVAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NN=CC2=C(C3=CC=CC=C3C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(=O)N/N=C/C2=C(C3=CC=CC=C3C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.